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Compound of Interest |

[(2R)-oxolan-2-yllmethanamine
Compound Name:
hydrochloride
CAS No.: 7175-80-6
\ J

Introduction & Chemical Profile[1][2][3][4]

[(2R)-Oxolan-2-ylJmethanamine hydrochloride (also known as (R)-(-)-
Tetrahydrofurfurylamine hydrochloride) is a high-value chiral building block used extensively in
the synthesis of pharmaceutical intermediates. Its structural motif—a saturated oxygen
heterocycle with a pendant primary amine—serves as a critical pharmacophore in kinase
inhibitors, GPCR ligands, and peptide mimetics.

While the hydrochloride salt offers superior stability compared to the oxidation-prone free
amine, its successful utilization requires specific "liberation” protocols to restore nucleophilicity
without compromising the chiral center at C2.

Chemical Specifications
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Property Specification

IUPAC Name [(2R)-oxolan-2-yllmethanamine hydrochloride
Common Name (R)-(-)-Tetrahydrofurfurylamine HCI

CAS Number 7175-80-6 (HCI salt); 7202-43-9 (Free base)
Molecular Formula CsHuNO[L][2][31[41[5][6][ 7] - HCI

Molecular Weight 137.61 g/mol

Appearance White to off-white hygroscopic solid

High: Water, Methanol, DMSO. Low: DCM,

Solubility
Toluene, Hexanes.

Chirality (R)-enantiomer; typically >98% ee

Critical Handling & Stability (The "Salt-to-Base"
Transition)

Expert Insight: The hydrochloride salt is non-nucleophilic. A common failure mode in early-
stage discovery is adding the salt directly to electrophiles (e.g., acid chlorides, isocyanates) in
non-polar solvents without adequate base, resulting in near-zero conversion.

Storage Protocol

» Hygroscopicity: The HCI salt is hygroscopic. Store under nitrogen/argon at 2—-8°C.

 Stability: Stable for >12 months if kept dry. The free base, once liberated, absorbs CO:z from
air to form carbamates and oxidizes slowly; it should be used immediately.

Experimental Protocols
Protocol A: Amide Coupling (In-Situ Neutralization)

Best for: Peptide coupling, attaching the motif to carboxylic acid scaffolds.

Rationale: Pre-liberating the free base as an oil is tedious and risks yield loss. This protocol
uses in-situ neutralization with a tertiary amine base in a polar aprotic solvent.
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Reagents:

Carboxylic Acid Substrate (1.0 equiv)

[(2R)-Oxolan-2-yljmethanamine HCI (1.1 equiv)

HATU (1.1 equiv) or EDC-HCI/HOBt (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: DMF (anhydrous) or DCM/DMF (9:1)

Step-by-Step Workflow:

Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M
concentration).

e Coupling Agent: Add HATU (1.1 equiv). Stir at 0°C for 15 minutes. Note: Color change to
yellow/orange often indicates active ester formation.

o Base Addition 1: Add DIPEA (1.0 equiv) to the activated acid solution. Stir 5 mins.
e Amine Addition: Add solid [(2R)-Oxolan-2-yllmethanamine HCI (1.1 equiv) in one portion.
o Base Addition 2 (Critical): Immediately add the remaining DIPEA (2.0 equiv).

o Why? The first equivalent neutralizes the HCI salt, liberating the nucleophilic amine in situ.
The second equivalent scavenges the acid generated during coupling.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 2—16 hours. Monitor by LC-
MS.[6]

o Workup: Dilute with EtOAc. Wash with 5% LiCl (ag) x3 (to remove DMF), then sat. NaHCOs,
then Brine. Dry over Na2SOa.

Protocol B: Reductive Amination

Best for: Alkylation of the amine with aldehydes/ketones.
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Rationale: Uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the
HCI salt if buffered correctly.

Reagents:

Aldehyde/Ketone (1.0 equiv)

[(2R)-Oxolan-2-yljmethanamine HCI (1.2 equiv)

NaBH(OAc)s (1.5 equiv)

TEA (Triethylamine) (1.2 equiv)

Solvent: DCE (1,2-Dichloroethane) or THF[7]

Step-by-Step Workflow:

Salt Break: In a vial, suspend [(2R)-Oxolan-2-yllmethanamine HCI in DCE. Add TEA (1.2
equiv) and stir for 10 mins until the solution clears (indicating free base formation).

« Imine Formation: Add the Aldehyde/Ketone (1.0 equiv). Add Activated Molecular Sieves (4A)
if the substrate is sterically hindered. Stir 30—-60 mins.

e Reduction: Add NaBH(OACc)s (1.5 equiv) in one portion.
e Quench: Stir at RT for 4-12 hours. Quench with sat. NaHCOs (aq).

o Extraction: Extract with DCM. The product is the secondary amine.[8]

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Best for: Reacting with chloropyrimidines, chloropyridines, or fluoronitrobenzenes.
Reagents:
o Heteroaryl Chloride (1.0 equiv)

* [(2R)-Oxolan-2-yllmethanamine HCI (1.2 equiv)
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e Base: Cs2CO0s (3.0 equiv) or TEA (3.0 equiv)

e Solvent: DMSO or NMP (for difficult substrates), Acetonitrile (for reactive ones)
Step-by-Step Workflow:

e Mix: Combine Heteroaryl Chloride and the Amine HCI salt in DMSO.

e Base: Add Cs2COs (Cesium Carbonate). Note: Inorganic bases are preferred for SNAr to
prevent competitive nucleophilic attack by amine bases.

e Heat: Heat to 80—-100°C. Monitor by LC-MS.

o Caution: Do not exceed 120°C if possible to avoid potential racemization or degradation of
the ether ring.

Visualization of Reaction Pathways

The following diagram illustrates the decision logic for selecting the correct protocol based on

the electrophile.

Protocol A: ~
Ca(rboxvlic A)cid »| HATU/EDC + DIPEA RT, 2-16h Chiral Amide
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Path 1 (St
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(Liberate Free Base)

[(2R)-Oxolan-2-yllmethanamine HCI
(Starting Material)

\ 4

Aryl Halide Protocol C: _ o
(Ar-CI/F) > Cs2C0O3, DMSO, Heat 80-100°C N-Aryl Derivative
(SNAT)

Click to download full resolution via product page

Caption: Decision tree for selecting reaction conditions based on the target electrophile.

Quality Control: Chiral Purity Analysis
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Verifying that the (R)-configuration is maintained after reaction is crucial, especially after high-
temperature SNAr reactions.

Method: Chiral HPLC or SFC.

Column: Chiralpak AD-H or OD-H are standard starting points for tetrahydrofuran-amines.

Mobile Phase: Hexane:IPA (90:10) + 0.1% Diethylamine (DEA).

Detection: UV at 210 nm (or specific to the chromophore attached).

Racemization Risk: Low at RT.[6] Moderate at >120°C in strong base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b569865?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569865?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

